molecular formula C16H13NO2S B8699223 1-benzoyl-2-(methylthio)indolin-3-one CAS No. 51175-55-4

1-benzoyl-2-(methylthio)indolin-3-one

Cat. No.: B8699223
CAS No.: 51175-55-4
M. Wt: 283.3 g/mol
InChI Key: WSFRVHHMMROKNE-UHFFFAOYSA-N
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Description

1-benzoyl-2-(methylthio)indolin-3-one is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzoyl group, a methylsulfanyl group, and an indolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-2-(methylthio)indolin-3-one typically involves the reaction of indole derivatives with benzoyl chloride and methylsulfanyl reagents. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as triethylamine to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-2-(methylthio)indolin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indolone derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzoyl-2-(methylthio)indolin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzoyl-2-(methylthio)indolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzoyl-2-(methylthio)indolin-3-one is unique due to the presence of both the benzoyl and methylsulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

51175-55-4

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

1-benzoyl-2-methylsulfanyl-2H-indol-3-one

InChI

InChI=1S/C16H13NO2S/c1-20-16-14(18)12-9-5-6-10-13(12)17(16)15(19)11-7-3-2-4-8-11/h2-10,16H,1H3

InChI Key

WSFRVHHMMROKNE-UHFFFAOYSA-N

Canonical SMILES

CSC1C(=O)C2=CC=CC=C2N1C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2'-[(methylsulfinyl)-acetyl]benzanilide (7 g) is refluxed in benzene containing 1 equivalent of trifluoroacetic acid for 1 hour. The solvents are removed under reduced pressure to give an oil which crystallizes on standing. Recrystallization from ethyl acetate gives 1-benzoyl-2-(methylthio)-3-indolinone (4.5 g 67%) m.p. 126°-128° C.
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